molecular formula C6H12O6 B583699 D-Galactose-4-d CAS No. 478518-71-7

D-Galactose-4-d

Cat. No. B583699
CAS RN: 478518-71-7
M. Wt: 181.162
InChI Key: GZCGUPFRVQAUEE-OXNPZZGPSA-N
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Description

D-Galactose-4-d is an aldohexose that serves as an energy source and a crucial element in glycolipids and glycoproteins . It undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage, representing a C-4 epimer of glucose .


Synthesis Analysis

An efficient two-step protocol has been developed to access a diethanolamine (DEA) boronate ester derivative of monosaccharide D-galactose . The starting material is 1,2:5,6-di- -isopropylidene-α-d-glucofuranose .


Molecular Structure Analysis

The molecular structure of D-Galactose-4-d can be found in various databases .


Chemical Reactions Analysis

D-Galactose-4-d undergoes various chemical reactions. For instance, UDP-galactose 4-epimerase catalyzes the interconversion of UDP-galactose and UDP-glucose during normal galactose metabolism . A key structural feature in the proposed reaction mechanism for the enzyme is the rotation of a 4′-ketopyranose intermediate within the active site pocket .


Physical And Chemical Properties Analysis

D-Galactose-4-d has a molecular weight of 181.16 g/mol . It is a C4 epimer of glucose and is easily soluble in water and slightly soluble in ethanol and glycerol .

Scientific Research Applications

Biomass Fuel Production

D-Galactose is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . It is useful as a raw material for biomass fuel production . The biotechnological processes for galactose utilization include microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .

Low-Calorie Sweetener Production

D-Galactose is attracting increased attention for its potential as a raw material for low-calorie sweetener production . D-Tagatose is a promising low-calorie alternative to sugar . Recent studies have focused on the characterization and genetic modification of L-arabinose isomerase to improve the bioconversion of D-galactose to D-tagatose .

Drug Delivery

D-Galactose has been investigated as a powerful scaffold for drug delivery due to its distinctive properties and interactions with specific cell receptors . Galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .

Diagnostics

Diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .

Theranostics

Galactose-based theranostic agents can be designed by combining drug delivery and diagnostic capabilities . This involves exploiting D-galactose as a vector for prodrug design and the synthetic strategies that allow its realization, jointly in diagnostics and theranostics .

Growth of Yeast Strains

D-Galactose has been used as a supplement in SGal media to grow yeast strains . This is to examine the role of different Ssa heat-shock proteins (Hsp70) isoforms in Hsp90 chaperoning functions .

Growth of Thermophilic Lactobacilli

D-Galactose is used as a supplement in MRS broth for the growth of thermophilic lactobacilli .

Inducing the Expression of Uncoupling Protein

D-Galactose is used to induce the expression of uncoupling protein (UCP) in yeast transformants .

Mechanism of Action

Target of Action

D-Galactose-4-d, a simple natural compound, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Mode of Action

D-Galactose-4-d interacts with its targets by binding to galactose receptors on the cell surface . This interaction facilitates the cellular uptake of the compound, thereby enhancing its delivery to the target cells . Due to its size, it can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

Biochemical Pathways

D-Galactose-4-d is involved in the Leloir pathway, a series of enzymatic reactions that convert galactose to glucose-1-phosphate (G1P), a more metabolically useful compound . This pathway involves several enzymes, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4 epimerase . The conversion of galactose to glucose-1-phosphate allows it to enter glycolysis, a crucial metabolic pathway for energy production .

Pharmacokinetics

The pharmacokinetics of D-Galactose-4-d involve its absorption, distribution, metabolism, and excretion (ADME). Galactose-based nanoformulations have been developed to enhance the bioavailability of the compound . These formulations increase the half-life and mean residence time of the compound in the liver, while reducing these parameters in the plasma . This suggests that D-Galactose-4-d is primarily distributed to the liver, where it exerts its effects .

Result of Action

The action of D-Galactose-4-d results in various molecular and cellular effects. It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria . It also generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Furthermore, D-Galactose-4-d can induce oxidative stress, leading to aging and functional deterioration .

Action Environment

The action, efficacy, and stability of D-Galactose-4-d can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as reactive oxygen species . Additionally, the pH and temperature of the environment can impact the stability and efficacy of D-Galactose-4-d

Future Directions

D-Galactose-4-d has been used in various studies related to ageing and age-related diseases . It has been suggested that using a mild model of D-galactose administration could simulate the point where oxidative stress starts to overwhelm the endogenous antioxidant response and where a pro-inflammatory phenotype switch manifests . Future research may focus on improving the bioconversion of D-galactose to D-tagatose .

properties

IUPAC Name

(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FDDJWOOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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